![molecular formula C6H4ClIO B1456533 3-Chloro-4-iodophenol CAS No. 855403-42-8](/img/structure/B1456533.png)
3-Chloro-4-iodophenol
Overview
Description
3-Chloro-4-iodophenol is a chemical compound with the molecular formula C6H4ClIO . It has an average mass of 254.453 Da and a monoisotopic mass of 253.899521 Da . It is also known by other names such as 3-Chlor-4-iodphenol (German), 3-Chloro-4-iodophénol (French), and Phenol, 3-chloro-4-iodo- .
Synthesis Analysis
The synthesis of 3-Chloro-4-iodophenol involves nucleophilic aromatic substitution reactions . These reactions occur when the aryl halide is activated by substitution with strongly electron-attracting groups . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-iodophenol consists of a phenol group with chlorine and iodine substituents . The SMILES string representation of the molecule is Oc1ccc(Cl)c(I)c1 .Chemical Reactions Analysis
3-Chloro-4-iodophenol can undergo a variety of chemical reactions, including nucleophilic aromatic substitution . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
3-Chloro-4-iodophenol is a solid substance . It has a molecular weight of 254.45 . The storage temperature should be kept in a dark place, sealed in dry, and at 2-8°C .Scientific Research Applications
Pharmaceuticals
3-Chloro-4-iodophenol: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable precursor in the creation of active pharmaceutical ingredients (APIs). The iodine atom can undergo further reactions, such as coupling or substitution, to introduce various functional groups that are pivotal in drug design and development .
Material Science
In material science, 3-Chloro-4-iodophenol serves as an intermediate for the synthesis of advanced materials. Its ability to form polymers or co-polymers can be exploited to create novel materials with specific properties like increased thermal stability or unique electronic characteristics. These materials have potential applications in the development of new coatings, fibers, and plastics .
Chemical Synthesis
This compound plays a significant role in chemical synthesis, especially in nucleophilic aromatic substitution reactions. It can act as a substrate for producing various organic compounds. The presence of both chlorine and iodine allows for selective substitution reactions, which are fundamental in the synthesis of complex organic molecules .
Analytical Chemistry
3-Chloro-4-iodophenol: is used as a standard or reagent in analytical chemistry to calibrate instruments and validate methods. Its distinct spectral properties make it suitable for use in spectroscopy and chromatography, aiding in the qualitative and quantitative analysis of samples .
Life Science Research
In life sciences, this compound finds applications in biochemistry and molecular biology research. It can be used to study halogen bonding interactions within biological molecules or as a reagent in the synthesis of probes and markers for biochemical assays .
Chromatography
The compound’s unique structure allows it to be used in chromatographic techniques to help separate and identify substances within a mixture. Its halogen atoms can interact with various stationary phases, making it useful in the development of chromatographic methods .
Mechanism of Action
Target of Action
Phenols in general can interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions due to the presence of the hydroxyl group .
Mode of Action
Without specific studies, it’s hard to say exactly how 3-Chloro-4-iodophenol interacts with its targets. The hydroxyl group in phenols can form hydrogen bonds with biological molecules, potentially disrupting their normal function .
Biochemical Pathways
Phenols can potentially disrupt various biochemical pathways due to their ability to interact with proteins and other biological molecules .
Pharmacokinetics
Phenols are generally well-absorbed in the body and can be distributed throughout due to their relatively small size and polar nature .
Result of Action
Phenols can potentially cause cellular damage by interacting with and disrupting the function of proteins and other biological molecules .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-iodophenol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGHLUZOSSRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodophenol | |
CAS RN |
855403-42-8 | |
Record name | 3-chloro-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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